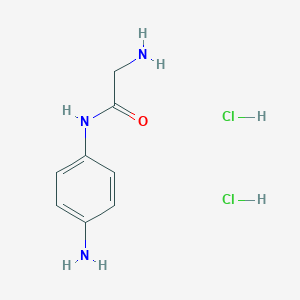

2-amino-N-(4-aminophenyl)acetamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-N-(4-aminophenyl)acetamide dihydrochloride” is a chemical compound with the CAS Number: 2137859-12-0. It has a linear formula of C8H13Cl2N3O .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H11N3O.2ClH/c9-5-8(12)11-7-3-1-6(10)2-4-7;;/h1-4H,5,9-10H2,(H,11,12);2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a molecular weight of 238.12 . It is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Drug Development

Anticancer Applications

A study by Sharma et al. (2018) explored the synthesis of a compound related to 2-amino-N-(4-aminophenyl)acetamide dihydrochloride, demonstrating its potential as an anticancer agent through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

Intermediate for Antimalarial Drugs

Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis of Benzothiazole Derivatives

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives using 2-(4-aminophenyl)benzothiazole, evaluating their antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Chemical Synthesis and Analysis

Hydrogen Bond Studies

Romero and Margarita (2008) conducted studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are synthesized from 2-aminophenol, to understand their hydrogen bond formations (Romero & Margarita, 2008).

Reactivity with Acylpyruvic Acids

Stepanova et al. (2019) explored the reaction of acylpyruvic acids with N-(2-aminophenyl)acetamide, leading to the formation of acyclic enamines, which are of interest in medicinal chemistry and organic synthesis (Stepanova, Dmitriev, & Maslivets, 2019).

Biological and Pharmacological Studies

Inhibitory and Antimicrobial Properties

Sultana et al. (2016) discussed the design and synthesis of Zn(II) complexes derived from different aryl acetamides, assessing their potential as enzyme inhibitors and their anticancer and antileishmanial efficacy (Sultana et al., 2016).

Molecular Docking Analysis of Anti-inflammatory Drugs

A study by Al-Ostoot et al. (2020) focused on the synthesis of an indole acetamide derivative, evaluating its anti-inflammatory activity through in silico modeling studies (Al-Ostoot et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

Similar compounds have been suggested to have a membrane perturbing as well as intracellular mode of action . This means that these compounds may disrupt the bacterial cell membrane, leading to cell death, and may also interfere with intracellular processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .

Properties

IUPAC Name |

2-amino-N-(4-aminophenyl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-7-3-1-6(10)2-4-7;;/h1-4H,5,9-10H2,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYRREQOICKGAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)